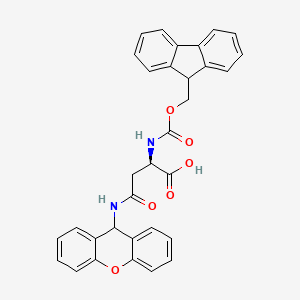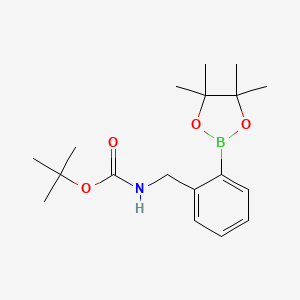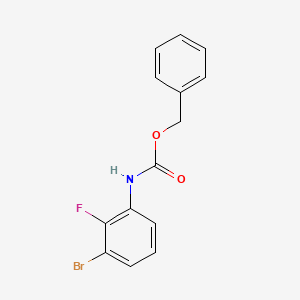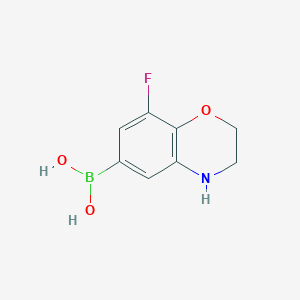
7-Bromohept-3-ene
Übersicht
Beschreibung
7-Bromohept-3-ene is an organic compound that belongs to the class of haloalkenes. It is characterized by the presence of a bromine atom attached to a heptene chain. The molecular formula of this compound is C7H13Br, and it has a molecular weight of 177.08 g/mol . This compound is a colorless liquid that is slightly soluble in water and has a density of 1.162 g/mL at 25°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7-Bromohept-3-ene can be synthesized through various methods. One common method involves the bromination of hept-3-ene using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is typically carried out at room temperature, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, this compound can be produced by the bromination of hept-3-ene using bromine or hydrogen bromide (HBr) under controlled conditions. The reaction is often conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromohept-3-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in the heptene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form heptadienes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or ethanol.
Electrophilic Addition: Reagents such as bromine (Br2), hydrogen chloride (HCl), and hydrogen (H2) are used. These reactions are often conducted in non-polar solvents like carbon tetrachloride (CCl4) or hexane.
Major Products Formed
Substitution: Products include hept-3-en-1-ol, hept-3-en-1-amine, and hept-3-en-1-nitrile.
Addition: Products include 3,4-dibromoheptane, 3-chloroheptane, and heptane.
Elimination: Products include 1,6-heptadiene and 1,5-heptadiene.
Wissenschaftliche Forschungsanwendungen
7-Bromohept-3-ene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Bromohept-3-ene involves its ability to undergo nucleophilic substitution and addition reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles and electrophiles. The double bond in the heptene chain also allows for addition reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-1-heptene: Similar in structure but with the bromine atom at a different position.
3-Bromoheptane: Lacks the double bond present in 7-Bromohept-3-ene.
1-Bromo-6-heptene: Similar in structure but with the double bond at a different position.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a double bond in its structure. This allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
7-bromohept-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h3-4H,2,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGXBDVDJQWGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705876 | |
| Record name | 7-Bromohept-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79837-80-2 | |
| Record name | 7-Bromohept-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3-Thienyl)cyclopropyl]amine hydrochloride](/img/structure/B1442731.png)
![4-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1442733.png)









![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442749.png)


